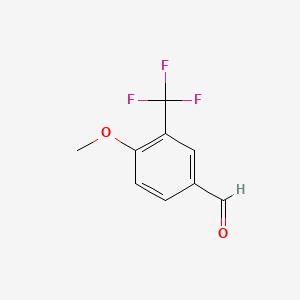

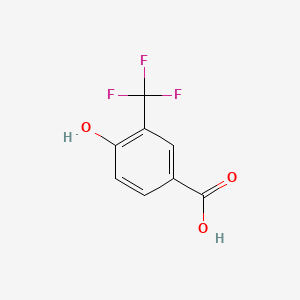

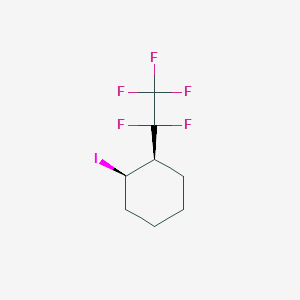

![molecular formula C16H26Cl2N2 B1305658 (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride CAS No. 465534-76-3](/img/structure/B1305658.png)

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride, is a derivative of 3-phenethyl-3-azabicyclo[3.2.1]octane. It is characterized by the presence of a phenethyl-amine moiety attached to an azabicyclo[3.2.1]octane structure. This compound is of interest due to its potential pharmacological properties and its structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. Specifically, a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and their N-endo methiodides were synthesized, which are structurally related to the compound of interest . These compounds were synthesized and studied using 1H and 13C NMR spectroscopy, and the crystal structure of one derivative was determined by X-ray diffraction . The synthesis process involves careful control of the reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of the related compounds has been analyzed using NMR spectroscopy and X-ray diffraction . The crystal structure of one of the derivatives shows that the cyclopentane and piperidine rings adopt specific conformations, which are important for the overall shape and reactivity of the molecule. The methylation of the nitrogen atom occurs from the endo position, which is a detail that could be relevant for the synthesis and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the related studies. The title compounds from the first paper have been shown to interact with biological systems, specifically by antagonizing the acetylcholine-induced contraction of guinea pig ileum . This suggests that the compound of interest may also participate in similar biological chemical reactions, potentially acting as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the related compounds studied. The preferred conformation in solution and the ability to form different tautomers in various solvents are important properties that affect the compound's reactivity and interactions . The tautomerism of a related macrocyclic compound is solvent-dependent, which indicates that the compound of interest may also exhibit different properties in various solvents .

Propriétés

IUPAC Name |

8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13;;/h2-6,14-17H,7-12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQYJJJXXJGVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NCCC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385509 |

Source

|

| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride | |

CAS RN |

465534-76-3 |

Source

|

| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

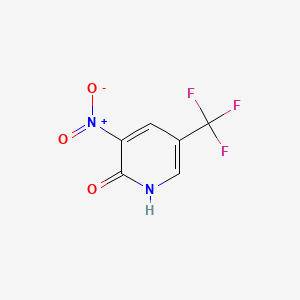

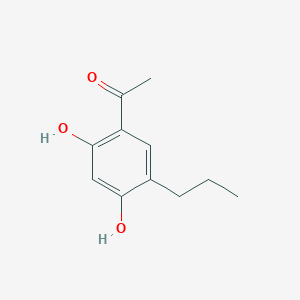

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

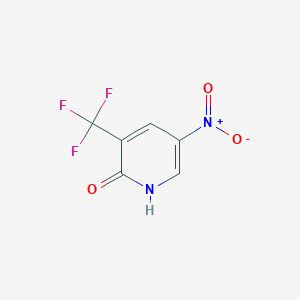

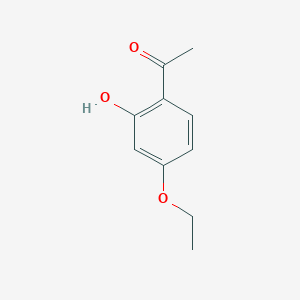

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)

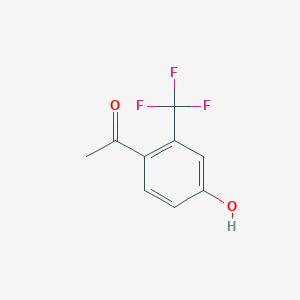

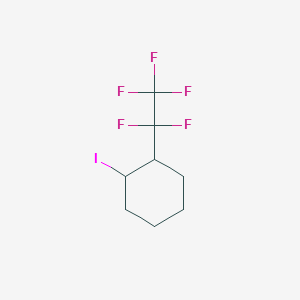

![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)